molecular formula C32H30F6N4O5 B12404645 C-RAF kinase-IN-1

C-RAF kinase-IN-1

Katalognummer: B12404645
Molekulargewicht: 664.6 g/mol
InChI-Schlüssel: BDUXTDKSYCKXFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C-RAF kinase-IN-1 is a potent and selective inhibitor of the C-RAF kinase, a member of the RAF kinase family. The RAF kinases, including A-RAF, B-RAF, and C-RAF, play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is commonly observed in various cancers, making this compound a significant compound in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of C-RAF kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary, but it generally includes:

  • Formation of the core scaffold through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling with specific inhibitors to achieve the desired selectivity for C-RAF kinase.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: C-RAF kinase-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs .

Wissenschaftliche Forschungsanwendungen

C-RAF kinase-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway.

    Biology: Investigates the role of C-RAF kinase in cellular processes such as proliferation and differentiation.

    Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated RAF signaling.

    Industry: Utilized in the development of new drugs targeting the RAF kinase family

Wirkmechanismus

C-RAF kinase-IN-1 exerts its effects by selectively inhibiting the kinase activity of C-RAF. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of C-RAF, which is essential for its kinase activity .

Vergleich Mit ähnlichen Verbindungen

  • A-RAF kinase inhibitors
  • B-RAF kinase inhibitors
  • Pan-RAF inhibitors

Comparison: C-RAF kinase-IN-1 is unique in its selectivity for C-RAF kinase, whereas other inhibitors may target multiple RAF isoforms. This selectivity makes this compound particularly useful in studying the specific role of C-RAF in cancer and other diseases. Additionally, this compound may have different efficacy and toxicity profiles compared to other RAF inhibitors .

Eigenschaften

Molekularformel

C32H30F6N4O5

Molekulargewicht

664.6 g/mol

IUPAC-Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[6-methoxy-2-methyl-7-(2-morpholin-4-ylethoxy)quinolin-3-yl]oxyphenyl]urea

InChI

InChI=1S/C32H30F6N4O5/c1-19-27(13-20-14-28(44-2)29(18-26(20)39-19)46-12-9-42-7-10-45-11-8-42)47-25-5-3-23(4-6-25)40-30(43)41-24-16-21(31(33,34)35)15-22(17-24)32(36,37)38/h3-6,13-18H,7-12H2,1-2H3,(H2,40,41,43)

InChI-Schlüssel

BDUXTDKSYCKXFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C=C(C(=CC2=N1)OCCN3CCOCC3)OC)OC4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.